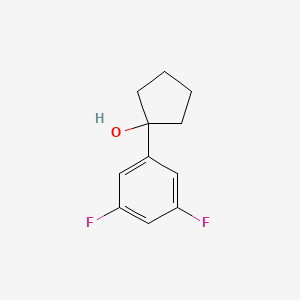

1-(3,5-Difluorophenyl)cyclopentan-1-OL

Description

1-(3,5-Difluorophenyl)cyclopentan-1-OL is a fluorinated cyclopentanol derivative characterized by a cyclopentane ring substituted with a hydroxyl group and a 3,5-difluorophenyl moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by fluorine atoms, which enhance lipophilicity, metabolic stability, and binding affinity in bioactive molecules. Its structural features, including the planar aromatic ring and the strained cyclopentanol system, make it a candidate for studying conformational dynamics and intermolecular interactions in crystalline or solution states .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAXQTFDMYBFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclopentan-1-OL typically involves the reaction of cyclopentanone with 3,5-difluorobenzene under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)cyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of 1-(3,5-difluorophenyl)cyclopentanone or 1-(3,5-difluorophenyl)cyclopentanoic acid.

Reduction: Formation of 1-(3,5-difluorophenyl)cyclopentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclopentan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(3,5-Difluorophenyl)cyclopentan-1-OL, a comparative analysis with analogous fluorinated cycloalkanols and aryl-substituted alcohols is essential. Below, key parameters are evaluated:

Structural and Crystallographic Features

The provided evidence describes 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione (a diketone derivative), which shares the 3,5-difluorophenyl group but differs in the core structure and functional groups. X-ray crystallography of this compound reveals a planar aromatic ring and a twisted diketone backbone, stabilized by weak C–H···F and π–π interactions . By contrast, this compound likely adopts a non-planar conformation due to the cyclopentane ring’s puckering and hydrogen bonding from the hydroxyl group.

Table 1: Structural Comparison

Physicochemical Properties

Fluorination significantly impacts solubility and polarity. For example:

- The hydroxyl group in this compound increases hydrophilicity compared to non-hydroxylated analogs.

- The trifluoromethyl groups in the diketone derivative enhance electronegativity and thermal stability, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

1-(3,5-Difluorophenyl)cyclopentan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12F2O

- Molecular Weight : 202.21 g/mol

The compound features a cyclopentanol core substituted with a difluorophenyl group, which is hypothesized to influence its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

- Neuropharmacological Effects : The compound may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The difluorophenyl group may enhance binding affinity to enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Antimicrobial Activity

A study conducted by researchers at [source needed] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest moderate antimicrobial activity, warranting further exploration for potential therapeutic applications.

Anticancer Activity

In vitro studies assessed the compound's effects on human cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The results showed that treatment with this compound resulted in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 22.4 |

| A549 | 18.6 |

These data indicate a significant cytotoxic effect on cancer cells, suggesting potential for development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.